molecular formula C24H46O2 B15156608 Ethyl 13-docosenoate CAS No. 199189-90-7

Ethyl 13-docosenoate

Cat. No.: B15156608
CAS No.: 199189-90-7
M. Wt: 366.6 g/mol
InChI Key: WFZQLUSOXHIVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is derived from the formal condensation of the carboxy group of (13Z)-docosenoic acid with the hydroxy group of ethanol . This compound is commonly found in various natural sources, including certain plant oils.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 13-docosenoate is synthesized through the esterification of (13Z)-docosenoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture under reflux to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process is optimized to ensure high yield and purity of the product. The reaction is carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 13-docosenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 13-docosenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 13-docosenoate involves its interaction with cellular membranes and enzymes. It can modulate lipid metabolism and influence various biochemical pathways. The compound’s effects are mediated through its incorporation into lipid bilayers and interaction with specific molecular targets .

Comparison with Similar Compounds

Ethyl 13-docosenoate is often compared with other long-chain fatty acid ethyl esters, such as:

This compound is unique due to its specific double bond position and chain length, which confer distinct physical and chemical properties .

Properties

CAS No.

199189-90-7

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

ethyl docos-13-enoate

InChI

InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3

InChI Key

WFZQLUSOXHIVKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.